Crystal Structure Confirmation of the N-Benzyl-2-(2-pyridyl)ethenyl Regioisomer via X-Ray Diffraction
The first unambiguous crystallographic characterization of this specific regioisomer was reported in 2024, confirming the E (trans) configuration of the ethenyl bridge and the precise connectivity of the N-benzyl and 2-(pyridin-2-yl)ethenyl substituents on the pyridinium ring [1]. This is critical because the 2- vs. 4-styryl substitution pattern on the pyridinium ring dictates the conjugation pathway and molecular dipole. For comparator N-methyl-4-styrylpyridinium iodide, crystallographic data show the styryl group at the 4-position, resulting in a different molecular packing and charge-transfer axis [2]. The crystal structure provides unit-cell parameters enabling reproducible solid-state property calculations.
| Evidence Dimension | Crystal structure and molecular conformation |
|---|---|
| Target Compound Data | Single-crystal X-ray structure solved; trans (E) ethenyl geometry; unit cell parameters reported in Molbank 2024, M1862 [1]. |
| Comparator Or Baseline | N-Methyl-4-styrylpyridinium iodide: crystal structure reported in Acta Cryst. E (2009), with styryl at 4-position and N-methyl substituent [2]. |
| Quantified Difference | Regioisomeric (2- vs. 4-styryl); N-benzyl vs. N-methyl; distinct unit cell dimensions and space groups |
| Conditions | Single-crystal X-ray diffraction at 120 K for target; room temperature for comparator |
Why This Matters
Access to a solved crystal structure enables reliable computational modeling of solid-state NLO properties and ensures batch-to-batch structural identity—a procurement prerequisite for reproducible materials research.
- [1] Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). 1-Benzyl-2-[(E)-2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide. Molbank, 2024(3), M1862. View Source
- [2] Fun, H.-K., et al. (2009). (E)-1-Methyl-2-styrylpyridinium iodide. Acta Crystallographica Section E, 65(Pt 8), o1947. View Source
